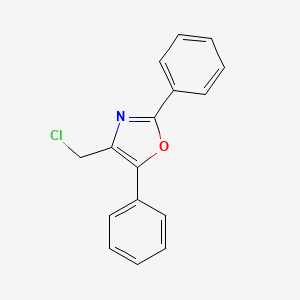

4-(Chloromethyl)-2,5-diphenyloxazole

Descripción general

Descripción

4-(Chloromethyl)-2,5-diphenyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with chloromethyl and diphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-diphenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyloxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2 reactions with various nucleophiles, enabling modular derivatization:

Key findings:

-

Reactions with azides proceed efficiently under mild conditions, forming click chemistry-compatible intermediates .

-

Thiophenoxide nucleophiles require elevated temperatures (80°C) but achieve near-quantitative conversions .

Carbon-Carbon Bond Formation

The chloromethyl group participates in alkylation and Wittig-type reactions:

Malonate Alkylation

-

Reaction : Treatment with diethylmalonate anion (NaH/THF)

Product : Diethyl (4,5-diphenyloxazol-2-yl)methylmalonate

Yield : 65%

Application : Key intermediate in the synthesis of Oxaprozin .

Wittig Reaction

-

Conditions : Reaction with ylides (e.g., Ph₃P=CHCO₂Et)

Product : α,β-Unsaturated esters conjugated to the oxazole core

Limitation : Competing ring-opening observed at >50°C .

Cyclization Reactions

The chloromethyl group facilitates heterocycle expansion:

Mechanistic insight:

Cyclization proceeds via acid-catalyzed dehydration, with ammonium acetate acting as both base and nitrogen source .

Stability and Competing Reactions

Critical stability considerations:

-

Solvolysis : Prolonged exposure to HOAc/NH₄OAc generates 2-acetoxymethyl byproducts (up to 16% yield) .

-

Temperature Sensitivity : Decomposition observed >120°C during purification steps .

-

Metal Coordination : Aluminum chloride residues accelerate hydrolysis; mitigated by post-synthesis treatment with Fe₃O₄/NiO .

Reaction Optimization Strategies

-

Purification : Crude products treated with Fe₃O₄/NiO in alkylbenzene solvents remove Al³⁺ residues, improving purity to >99% .

-

Solvent Systems : DMF preferred for azide substitutions; THF required for moisture-sensitive malonate reactions .

-

Catalysis : Silver triflate (5 mol%) accelerates cycloisomerization reactions by 3-fold .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Reactive Scaffolds

4-(Chloromethyl)-2,5-diphenyloxazole serves as a reactive scaffold for the synthesis of various derivatives. The chloromethyl group at the 4-position allows for nucleophilic substitution reactions, enabling the formation of diverse compounds such as alkylamino-, alkylthio-, and alkoxy-substituted oxazoles. These derivatives can be synthesized through reactions with amines, thiols, or alcohols under various conditions .

Synthesis of Natural Products

The compound has been employed in the synthesis of natural products due to its ability to undergo functionalization at the 2-position. It acts as a masked carboxyl derivative in synthetic pathways, facilitating complex molecular constructions .

Medicinal Chemistry

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties. Compounds synthesized from this scaffold have been tested in rodent models, showing efficacy comparable to established analgesics like phenylbutazone .

Drug Development

The compound has been utilized in the design of 'click' chemistry-based inhibitors targeting specific biological pathways. For instance, triazole-linked phenyl sulfoxides derived from oxazole frameworks have been investigated for their potential as therapeutic agents against various diseases .

Materials Science

Scintillation Detectors

this compound is also relevant in materials science, particularly in the development of scintillation detectors. Its derivatives are used in creating scintillation materials that convert ionizing radiation into visible light, which is crucial for radiation detection applications .

Case Study 1: Synthesis of Analgesic Compounds

In a study focusing on the synthesis of analgesic compounds from this compound, researchers demonstrated that various amine derivatives could be successfully introduced at the 2-position through nucleophilic substitution reactions. The resultant compounds showed significant analgesic activity in preclinical models .

Case Study 2: Development of Scintillation Materials

Another investigation highlighted the use of derivatives of this compound in the formulation of scintillation materials for radiation detection. The study reported improved efficiency and sensitivity in detecting gamma radiation when these compounds were incorporated into scintillator matrices .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Synthetic Chemistry | Used as a scaffold for synthesizing various oxazole derivatives | Alkylamino-oxazoles |

| Medicinal Chemistry | Exhibits anti-inflammatory and analgesic properties | Phenylbutazone analogs |

| Materials Science | Employed in scintillation detectors for radiation detection | Scintillation-grade oxazoles |

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2,5-diphenyloxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The diphenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins and enzymes.

Comparación Con Compuestos Similares

4-(Bromomethyl)-2,5-diphenyloxazole: Similar structure but with a bromomethyl group instead of chloromethyl.

4-(Hydroxymethyl)-2,5-diphenyloxazole: Contains a hydroxymethyl group, offering different reactivity and applications.

2,5-Diphenyloxazole: Lacks the chloromethyl group, used as a precursor in various syntheses.

Uniqueness: 4-(Chloromethyl)-2,5-diphenyloxazole is unique due to its specific reactivity conferred by the chloromethyl group, making it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.

Actividad Biológica

4-(Chloromethyl)-2,5-diphenyloxazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of diphenyl oxazole derivatives with chloromethylating agents. The following general reaction scheme can be utilized:

- Starting Material : 2,5-Diphenyloxazole.

- Reagent : Chloromethyl methyl ether or similar chloromethylating agent.

- Conditions : The reaction is generally carried out under controlled temperatures to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

- Case Study : In vitro assays showed that the compound exhibited significant inhibitory effects on melanoma cells (VMM917), with a selectivity index indicating a 4.9-fold higher cytotoxicity compared to normal cells. This suggests its potential as an alternative chemotherapeutic agent in melanoma therapy .

Acetylcholinesterase Inhibition

Another area of interest is the compound's role as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

- Research Findings : Compounds similar to this compound have shown promising AChE inhibitory activity in various studies. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is essential for cognitive function .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Binding Interactions : Molecular docking studies indicate that the compound can effectively bind to target enzymes and receptors involved in cancer proliferation and neurotransmitter regulation.

- Cell Cycle Arrest : Studies have shown that treatment with this compound induces cell cycle arrest in cancer cells, specifically at the S phase, which is critical for halting uncontrolled cell division .

Data Summary

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | VMM917 (Melanoma) | Not specified | 4.9 |

| AChE Inhibition | Various | 2.7 (for related compounds) | N/A |

Propiedades

IUPAC Name |

4-(chloromethyl)-2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVVUUBEXNMQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448527 | |

| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-33-9 | |

| Record name | 4-(Chloromethyl)-2,5-diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.